molecular formula C15H18N2O5 B10988439 2-{[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid

2-{[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid

Katalognummer: B10988439
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: QRRQVGAQZNBQJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid is a synthetic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid typically involves the reaction of 5,6-dimethoxyindole-2-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    2-{[(5-Methoxy-1H-indol-2-yl)carbonyl]amino}butansäure: Fehlt eine Methoxygruppe, was möglicherweise ihre biologische Aktivität und chemische Reaktivität beeinflusst.

    2-{[(6-Methoxy-1H-indol-2-yl)carbonyl]amino}butansäure: Ähnlich wie oben, jedoch mit der Methoxygruppe an einer anderen Position, was sich auf ihre Eigenschaften auswirkt.

    2-{[(5,6-Dimethoxy-1H-indol-2-yl)carbonyl]amino}pentansäure: Enthält einen zusätzlichen Kohlenstoff in der Butansäurekette, was möglicherweise seine Löslichkeit und Interaktion mit biologischen Zielstrukturen beeinflusst.

Einzigartigkeit

Das Vorhandensein von zwei Methoxygruppen am Indolring und der spezifische Butansäure-Rest verleihen 2-{[(5,6-Dimethoxy-1H-indol-2-yl)carbonyl]amino}butansäure einzigartige chemische und biologische Eigenschaften, die sie von ähnlichen Verbindungen unterscheiden .

Eigenschaften

Molekularformel

C15H18N2O5

Molekulargewicht

306.31 g/mol

IUPAC-Name

2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C15H18N2O5/c1-4-9(15(19)20)17-14(18)11-5-8-6-12(21-2)13(22-3)7-10(8)16-11/h5-7,9,16H,4H2,1-3H3,(H,17,18)(H,19,20)

InChI-Schlüssel

QRRQVGAQZNBQJR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)NC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.